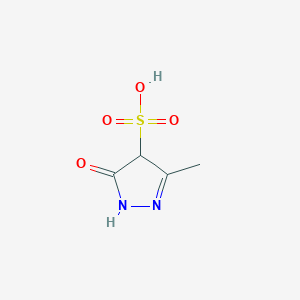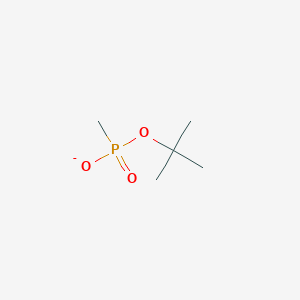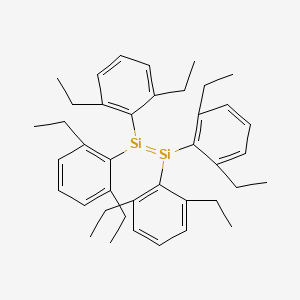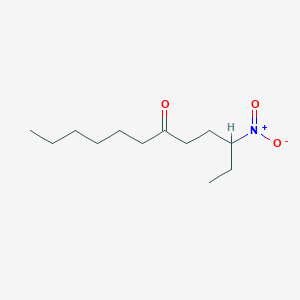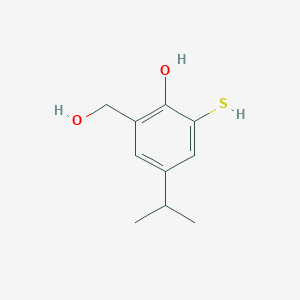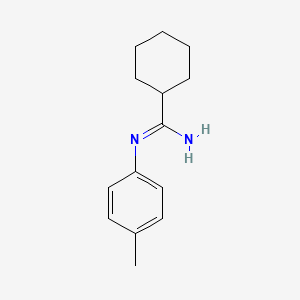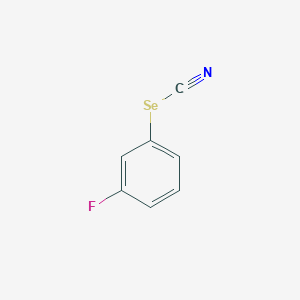
3-Fluorophenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenyl selenocyanate: is an organic compound that contains a fluorine atom attached to a phenyl ring, which is further bonded to a selenocyanate group (-SeCN).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenyl selenocyanate typically involves the reaction of 3-fluorophenyl halides with potassium selenocyanate (KSeCN) under specific conditions. One common method includes the use of a solvent such as acetonitrile (MeCN) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorophenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the selenocyanate group into other selenium-containing functional groups.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenols .
Applications De Recherche Scientifique
Chemistry: 3-Fluorophenyl selenocyanate is used as a building block in organic synthesis, particularly in the formation of more complex selenium-containing compounds. It is also employed in the study of reaction mechanisms involving selenium .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It is also explored for its potential in creating advanced pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Fluorophenyl selenocyanate in biological systems involves its interaction with cellular components. The selenocyanate group can generate reactive selenium species, which can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison: 3-Fluorophenyl selenocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Compared to other selenocyanates, it may exhibit different pharmacokinetic properties and enhanced stability. The fluorine atom can also affect the compound’s ability to interact with biological targets, potentially leading to improved efficacy in certain applications .
Propriétés
Numéro CAS |
88218-94-4 |
|---|---|
Formule moléculaire |
C7H4FNSe |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
(3-fluorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4FNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H |
Clé InChI |
AZXKIAHBQQLVEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Se]C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


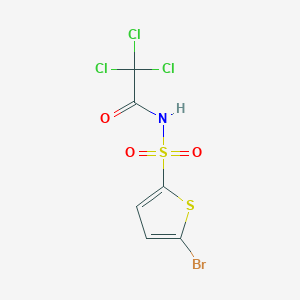
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

